molecular formula C23H18ClN3O5S B2970604 (2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide CAS No. 866346-99-8

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide

Cat. No. B2970604
CAS RN: 866346-99-8
M. Wt: 483.92
InChI Key: APGOSNZNQRPELN-RWEWTDSWSA-N
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Description

The compound “(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide” is a complex organic molecule. It contains a chromene moiety, which is a common structural element in many biologically active compounds . The molecule also contains a sulfonylhydrazinylidene group attached to a chlorophenyl ring, and a carboxamide group attached to a methoxyphenyl ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring system, the sulfonylhydrazinylidene group, and the carboxamide group. The presence of these functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. The sulfonylhydrazinylidene group could potentially undergo reactions with nucleophiles, while the carboxamide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromene ring system, the sulfonylhydrazinylidene group, and the carboxamide group would likely result in unique spectroscopic properties .

Scientific Research Applications

Synthesis and Chemical Properties

A study delves into the synthesis of novel macrocyclic aromatic ether sulfones bearing two carboxylic groups, demonstrating the utility of bis(4-chlorophenyl)sulfone in creating bifunctionalized macrocycles. This process is instrumental in constructing polyamides that incorporate these macrocycles, showcasing the compound's relevance in polymer chemistry (Rodewald & Ritter, 1997).

Applications in Organic Synthesis

The condensation of salicylaldehyde with CH acids has been studied to afford 3-substituted chromen-2-ones, indicating the role of similar structures in the synthesis of organic compounds with potential biological activity. This research highlights the method's versatility in generating various chromene derivatives, reflecting the potential for synthesizing related compounds (Dyachenko et al., 2020).

Material Science and Catalysis

Research into porous organic polymers for catalysis emphasizes the importance of functionalized materials in heterogeneous catalysis. A study reports the synthesis of N-rich triazine-thiophene-based microporous polymers, demonstrating their efficacy as catalysts in the synthesis of biologically important chromene derivatives. This finding showcases the compound's relevance in developing new materials for catalytic applications (Das et al., 2019).

Fluorescence Chemosensors

A highly selective fluorescence chemosensor study underscores the compound's potential application in detecting metal ions and anions. This research exemplifies how modifications of the chromene structure can lead to materials with specific sensing capabilities, illustrating the broader applicability of such compounds in analytical chemistry (Meng et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many chromene derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling this compound .

Future Directions

Future research on this compound could focus on elucidating its biological activity and potential applications in medicine or other fields .

properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-31-18-10-8-17(9-11-18)25-22(28)20-14-15-4-2-3-5-21(15)32-23(20)26-27-33(29,30)19-12-6-16(24)7-13-19/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGOSNZNQRPELN-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide

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